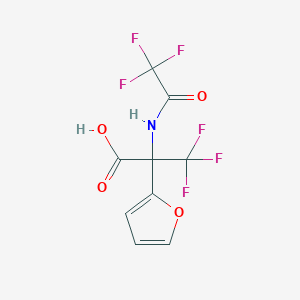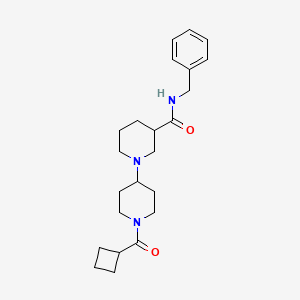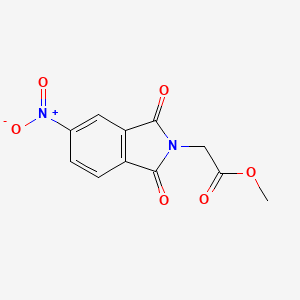
3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alanine, commonly known as TFA-2-F-ala-OH, is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the field of medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
TFA-2-F-ala-OH exerts its inhibitory activity through binding to the active site of enzymes. The trifluoroacetyl group in TFA-2-F-ala-OH acts as a hydrogen bond acceptor, while the furyl group acts as a hydrogen bond donor. This interaction leads to the formation of a stable complex between TFA-2-F-ala-OH and the enzyme, inhibiting its activity.
Biochemical and Physiological Effects:
TFA-2-F-ala-OH has been shown to exhibit selective inhibitory activity against various enzymes. It has been studied for its potential use in the treatment of cancer, inflammation, and viral infections. TFA-2-F-ala-OH has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, TFA-2-F-ala-OH has been shown to have low toxicity and high stability, making it a promising compound for further research.
Vorteile Und Einschränkungen Für Laborexperimente
TFA-2-F-ala-OH has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. It has also been shown to exhibit selective inhibitory activity against enzymes, making it a useful tool for studying enzyme mechanisms. However, TFA-2-F-ala-OH has some limitations, including its relatively high cost and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of TFA-2-F-ala-OH. One potential direction is the design and synthesis of novel inhibitors based on the TFA-2-F-ala-OH scaffold. Another direction is the study of TFA-2-F-ala-OH in combination with other compounds for the treatment of various diseases. Additionally, the mechanism of action of TFA-2-F-ala-OH can be further studied to gain a better understanding of its inhibitory activity and potential therapeutic applications.
Conclusion:
In conclusion, TFA-2-F-ala-OH is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties. This compound has been extensively studied for its potential use in drug design and development, and it has been shown to exhibit selective inhibitory activity against various enzymes. TFA-2-F-ala-OH has several advantages for lab experiments, including its stability and selective inhibitory activity. There are several future directions for the study of TFA-2-F-ala-OH, including the design of novel inhibitors and the study of its potential therapeutic applications.
Synthesemethoden
TFA-2-F-ala-OH can be synthesized through a multi-step process. The first step involves the synthesis of 2-furylalanine, which can be achieved through the reaction of 2-furylacrylic acid with L-alanine. The resulting product is then protected with a trifluoroacetyl group to obtain TFA-2-F-ala-OH. This synthesis method has been optimized to produce high yields of TFA-2-F-ala-OH with high purity.
Wissenschaftliche Forschungsanwendungen
TFA-2-F-ala-OH has been extensively studied for its potential use in drug design and development. This compound has been shown to exhibit inhibitory activity against various enzymes, including proteases and kinases. It has also been studied for its potential use in the treatment of cancer, inflammation, and viral infections. TFA-2-F-ala-OH has been used as a scaffold for the design of novel inhibitors and as a tool for studying enzyme mechanisms.
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-2-(furan-2-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO4/c10-8(11,12)5(17)16-7(6(18)19,9(13,14)15)4-2-1-3-20-4/h1-3H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEBUYASAZDNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(=O)O)(C(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 5-(4-methoxy-2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6117077.png)
![1-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B6117087.png)
![2-(1-isopropyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol](/img/structure/B6117093.png)
![1-[4-(4-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6117100.png)

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B6117112.png)
![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6117118.png)
![3-({2-[(5-isopropyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6117119.png)
![4-(4-chlorophenyl)-8-methyl-2-(4-morpholinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6117126.png)
![N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6117129.png)
![2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6117141.png)


![4-[3-(methylthio)propanoyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6117179.png)
